molecular formula C45H78 B15239035 (1S,4S,4aS,6R,8aR)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,6,8a-octahydronaphthalene;(1S,4S,4aS,8aS)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,8,8a-octahydronaphthalene;(1S,4S,4aS,6S)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,6,7-octahydronaphthalene

(1S,4S,4aS,6R,8aR)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,6,8a-octahydronaphthalene;(1S,4S,4aS,8aS)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,8,8a-octahydronaphthalene;(1S,4S,4aS,6S)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,6,7-octahydronaphthalene

Cat. No.: B15239035
M. Wt: 619.1 g/mol
InChI Key: GORGZKRTAURHQD-CBWZGVDZSA-N
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Description

The compound “(1S,4S,4aS,6R,8aR)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,6,8a-octahydronaphthalene;(1S,4S,4aS,8aS)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,8,8a-octahydronaphthalene;(1S,4S,4aS,6S)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,6,7-octahydronaphthalene” is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including cyclization and hydrogenation reactions. The specific stereochemistry of the compound requires careful control of reaction conditions to ensure the desired isomers are produced.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chemical reactors and precise control of temperature, pressure, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Hydrogenation to reduce double bonds.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce fully saturated hydrocarbons.

Scientific Research Applications

This compound has various applications in scientific research, including:

    Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other octahydronaphthalenes with different substituents or stereochemistry. Examples might include:

  • (1S,4S,4aS,6R,8aR)-1,6-dimethyl-4-ethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene
  • (1S,4S,4aS,6R,8aR)-1,6-dimethyl-4-butyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene

Uniqueness

The uniqueness of the compound lies in its specific stereochemistry and the presence of multiple isomers, which can result in different physical and chemical properties.

Properties

Molecular Formula

C45H78

Molecular Weight

619.1 g/mol

IUPAC Name

(1S,4S,4aS,6R,8aR)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,6,8a-octahydronaphthalene;(1S,4S,4aS,8aS)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,8,8a-octahydronaphthalene;(1S,4S,4aS,6S)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,6,7-octahydronaphthalene

InChI

InChI=1S/3C15H26/c3*1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h7,10-13,15H,5-6,8-9H2,1-4H3;5,10,12-15H,6-9H2,1-4H3;5,7,10-15H,6,8-9H2,1-4H3/t11-,12-,13-,15-;12-,13-,14-,15-;11-,12-,13-,14-,15-/m000/s1

InChI Key

GORGZKRTAURHQD-CBWZGVDZSA-N

Isomeric SMILES

C[C@H]1CC[C@H]([C@H]2[C@H]1CC=C(C2)C)C(C)C.C[C@H]1CC[C@H]([C@H]2[C@H]1C=C[C@@H](C2)C)C(C)C.C[C@H]1CC[C@H]([C@H]2C1=CC[C@@H](C2)C)C(C)C

Canonical SMILES

CC1CCC(C2C1CC=C(C2)C)C(C)C.CC1CCC(C2C1C=CC(C2)C)C(C)C.CC1CCC(C2C1=CCC(C2)C)C(C)C

Origin of Product

United States

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